Cas no 907985-82-4 (1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole)
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether
- 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole
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- Inchi: 1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3
- InChI Key: BIKKYLPXSCXPDK-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC(C)=C(OC)C=C2C)(=O)=O)C=CC(C)=N1
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0469-2μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-5μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-10μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-20μmol |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-1mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-2mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-3mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-4mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-5mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3318-0469-10mg |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole |
907985-82-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole
1-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)-3-Methyl-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 907985-82-4, known as 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a pyrazole ring, both of which contribute to its distinctive chemical properties. Recent studies have highlighted its potential applications in drug development and advanced materials synthesis.
The benzenesulfonyl group in this compound plays a crucial role in modulating its electronic properties. This group is known for its strong electron-withdrawing ability, which enhances the reactivity of the molecule in various chemical reactions. The pyrazole ring, on the other hand, is a heterocyclic structure that imparts additional stability and functional diversity to the molecule. The combination of these two groups results in a highly versatile compound that can be tailored for specific applications.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed novel methods to synthesize 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole using green chemistry principles. These methods not only improve the efficiency of the synthesis process but also reduce environmental impact. For instance, researchers have employed microwave-assisted synthesis and catalytic systems to achieve higher yields and better purity levels.
The biological activity of this compound has been extensively studied in recent years. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. In particular, studies have shown that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be used to develop new treatments for inflammatory diseases like arthritis and cardiovascular disorders.
In addition to its biological applications, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole has also been explored for its potential in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a charge transport layer in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). Preliminary results indicate that it can significantly improve device performance by enhancing charge mobility and stability.
The versatility of this compound is further highlighted by its ability to form supramolecular assemblies. Recent studies have demonstrated that it can self-assemble into nanofibers or thin films under specific conditions. These assemblies exhibit unique mechanical and optical properties, making them suitable for applications in nanotechnology and advanced materials design.
From a synthetic perspective, the compound's structure allows for further functionalization by introducing additional substituents or modifying existing groups. This opens up new avenues for tailoring its properties according to specific requirements. For example, researchers have explored the introduction of fluorine atoms or other halogens to enhance its lipophilicity or improve its pharmacokinetic profile.
Moreover, computational studies have provided valuable insights into the molecular interactions of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole. Using advanced quantum mechanical methods, scientists have modeled its electronic structure and predicted its reactivity under various conditions. These computational tools have also been used to design new derivatives with improved biological activity or stability.
In conclusion, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-3-methyl-1H-pyrazole represents a fascinating example of how modern chemistry can create compounds with multifaceted applications. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both medicinal chemistry and materials science. As research continues to uncover new properties and applications, this compound is poised to make significant contributions to various fields of science and technology.
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